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Compound of Interest

Compound Name: Chlorodifluoroacetic anhydride

Cat. No.: B1329485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Chlorodifluoroacetic anhydride ((CF₂ClCO)₂O), a reactive reagent often utilized in organic

synthesis, particularly for the derivatization of amines and alcohols for gas chromatography

(GC) purposes. This document presents available mass spectrometry (MS) data and predicted

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed

experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Chlorodifluoroacetic
anhydride.

Mass Spectrometry (MS)
The electron ionization mass spectrum of Chlorodifluoroacetic anhydride is characterized by

the absence of a prominent molecular ion peak (M⁺) at m/z 242, which is common for

anhydrides. The fragmentation pattern is dominated by the cleavage of the C-O bond of the

anhydride linkage and subsequent loss of CO and CO₂.
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m/z Relative Intensity (%) Proposed Fragment

131 100 [CF₂ClCO]⁺

96 ~30 [CF₂Cl]⁺

69 ~15 [CF₃]⁺ (from rearrangement)

47 ~25 [CClO]⁺

44 ~10 [CO₂]⁺

Infrared (IR) Spectroscopy (Predicted)
Due to the unavailability of an experimental IR spectrum in public databases, the following

predictions are based on the typical vibrational frequencies of acid anhydrides and the

influence of halogen substitution. The presence of electron-withdrawing fluorine and chlorine

atoms is expected to shift the carbonyl stretching frequencies to higher wavenumbers.

Frequency Range (cm⁻¹) Intensity Vibrational Mode

1880 - 1860 Strong Asymmetric C=O Stretch

1810 - 1790 Strong Symmetric C=O Stretch

1350 - 1250 Strong C-O-C Stretch

1200 - 1000 Strong C-F Stretch

800 - 700 Medium C-Cl Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
As with the IR data, experimental NMR spectra for Chlorodifluoroacetic anhydride are not

readily available. The predicted chemical shifts are based on the analysis of similar fluorinated

and chlorinated organic compounds.

¹³C NMR (Predicted)
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Carbon Atom
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(Hz)

C=O 160 - 155 Triplet ²J(C,F) ≈ 30-40

CF₂Cl 120 - 115 Triplet ¹J(C,F) ≈ 300-350

¹⁹F NMR (Predicted)

Fluorine Atom
Predicted Chemical Shift

(ppm)
Multiplicity

CF₂Cl -60 to -70 Singlet

¹H NMR

Chlorodifluoroacetic anhydride does not contain any hydrogen atoms; therefore, a ¹H NMR

spectrum is not applicable.

Experimental Protocols
The following sections detail the generalized experimental procedures for acquiring the

spectroscopic data presented above.

Mass Spectrometry (Electron Ionization - EI)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments to elucidate

the molecular structure.

Methodology:

Sample Preparation: Due to its liquid form, Chlorodifluoroacetic anhydride can be

introduced directly into the mass spectrometer. A dilute solution (typically 1 µg/mL) is

prepared in a volatile, inert solvent such as dichloromethane or acetonitrile.

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion

probe on a mass spectrometer equipped with an electron ionization (EI) source is used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1329485?utm_src=pdf-body
https://www.benchchem.com/product/b1329485?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 40-300

Scan Speed: 1 scan/second

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion (if

present) and the major fragment ions. The fragmentation pattern is then interpreted to

confirm the structure of the anhydride.

Sample Preparation MS Analysis Data Processing

Chlorodifluoroacetic
Anhydride (Liquid)

Dilute in
Dichloromethane

(1 µg/mL)

Dissolve
Inject into GC-MS Electron Ionization

(70 eV) Mass Analyzer Detector Mass Spectrum Identify Fragments Structure Elucidation

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation: As Chlorodifluoroacetic anhydride is a liquid, the spectrum can be

obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32 (to improve signal-to-noise ratio)

Data Analysis: The resulting IR spectrum is analyzed for characteristic absorption bands

corresponding to the functional groups present, particularly the dual carbonyl stretches of the

anhydride and the carbon-halogen bonds.

Sample Preparation IR Analysis Data Processing

Chlorodifluoroacetic
Anhydride (Liquid)

Place a drop between
two NaCl plates

Apply Place in FTIR
Spectrometer

Acquire Spectrum
(4000-400 cm⁻¹) IR Spectrum Identify Functional

Group Frequencies Structural Confirmation

Click to download full resolution via product page

Infrared Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the carbon and fluorine nuclei within the

molecule.

Methodology:

Sample Preparation: Approximately 50-100 mg of Chlorodifluoroacetic anhydride is

dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a

standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Acquisition Parameters:
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Nuclei: ¹³C and ¹⁹F

Solvent: CDCl₃ (referenced to 77.16 ppm for ¹³C)

¹³C NMR:

Proton-decoupled

Relaxation delay (D1) of 2-5 seconds

Sufficient number of scans to achieve a good signal-to-noise ratio

¹⁹F NMR:

Proton-decoupled

External reference (e.g., CFCl₃ at 0 ppm) may be used

Data Analysis: The chemical shifts, multiplicities, and coupling constants (for ¹³C) in the

resulting spectra are analyzed to confirm the carbon and fluorine environments in the

molecule.

Sample Preparation NMR Analysis Data Processing

Chlorodifluoroacetic
Anhydride Dissolve in CDCl₃ Transfer to

NMR tube
Place in NMR
Spectrometer

Acquire ¹³C and ¹⁹F
Spectra NMR Spectra Analyze Chemical Shifts

and Couplings Structural Verification
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NMR Spectroscopy Experimental Workflow
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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